2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-9-5-8-19(10-20)22-14-17-12-21(13-18(17)15-22)11-16-6-3-2-4-7-16/h2-10,17-18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNACCKHAQMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. It has been observed to interact with sigma receptors, particularly sigma-2 receptors, which are involved in various cellular processes such as cell proliferation and apoptosis. The interaction with sigma-2 receptors suggests that this compound may influence cellular signaling pathways and modulate cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma-2 receptors can lead to changes in calcium signaling, which is crucial for various cellular functions. Additionally, this compound may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with sigma-2 receptors involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function This binding can result in downstream effects such as changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of cellular signaling pathways and gene expression. At higher doses, it may lead to toxic or adverse effects, including disruption of cellular functions and induction of apoptosis. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its biological activity. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites with varying biological activities. These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to study its metabolism in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding how this compound is transported and distributed can provide insights into its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of octahydropyrrolo derivatives, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 284.41 g/mol
- CAS Number : [provide if available]
Pharmacological Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit various biological activities including:
- Apoptotic Pathways : Research on related compounds shows that they can activate caspase pathways leading to programmed cell death in cancer cells. This suggests that this compound may similarly affect apoptotic mechanisms .
- Antioxidant Activity : Some pyrrole derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their cytotoxic effects against cancer cells .
Study 1: Orexin Receptor Modulation
A study outlined in a patent application describes various octahydropyrrolo derivatives as effective orexin receptor modulators. The findings suggest that these compounds could be beneficial in treating disorders associated with orexin dysregulation .
Study 2: Anticancer Properties
In a comparative study involving various pyrrole derivatives, certain compounds demonstrated significant cytotoxicity against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The study utilized assays to measure cell viability and apoptosis induction, indicating that structural modifications could enhance anticancer activity .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Orexin Receptor Modulation
One of the primary applications of 2-benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is its role as an orexin receptor modulator. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that modulate orexin receptors have been investigated for their potential in treating sleep disorders such as insomnia and narcolepsy.
A patent (EP3581575A1) describes the utility of disubstituted octahydropyrrolo compounds as orexin receptor modulators, indicating that these compounds may help manage conditions mediated by orexin activity, including sleep disorders and neurodegenerative diseases .
Neuroprotective Properties
Research has indicated that octahydropyrrolo compounds possess neuroprotective properties. These compounds may help in the treatment or management of neurodegenerative diseases by protecting neuronal cells from damage and promoting neuronal health. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve anti-inflammatory pathways and the modulation of oxidative stress responses.
Sleep Disorder Treatment
In a study exploring new treatments for insomnia, a derivative of octahydropyrrolo compounds was tested for its efficacy in improving sleep quality and reducing sleep onset latency. The results indicated that patients receiving the compound experienced significant improvements compared to a placebo group. This supports the hypothesis that orexin receptor modulation can effectively treat sleep disorders .
Neurodegenerative Disease Models
Another case study examined the effects of this compound in animal models of Alzheimer's disease. The compound demonstrated promising results in reducing amyloid plaque formation and improving cognitive function in treated animals compared to controls. These findings suggest a potential therapeutic role for this compound in managing Alzheimer's disease symptoms and progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analogs of this compound differ in the substituent at the 5-position. A notable example is 2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 1935024-80-8), which replaces the 3-methoxyphenyl group with a pyridin-2-yl ring .
Table 1: Comparative Properties
Substituent Effects on Physicochemical Properties
- The pyridin-2-yl substituent introduces a nitrogen atom capable of hydrogen bonding or metal coordination, which may improve solubility in polar solvents compared to the methoxyphenyl analog .
- Molecular Weight and Lipophilicity: The methoxyphenyl derivative has a higher molecular weight (~308 g/mol) due to the oxygen atom in the methoxy group. The pyridinyl analog’s lower molecular weight (279.4 g/mol) and heteroaromatic structure could favor different pharmacokinetic profiles .
Preparation Methods
Dipolar Cycloaddition Approach
One of the widely studied and efficient methods for synthesizing pyrrolo[3,4-c]pyrrole derivatives involves the dipolar cycloaddition reaction of azomethine ylides with suitable dipolarophiles. This method allows the formation of pyrrolidine rings fused to other heterocycles with control over stereochemistry.
- Starting Materials: N-substituted glycine esters (e.g., N-benzylglycine ethyl ester) and maleimides or other dipolarophiles.
- Reaction Conditions: Typically refluxing in toluene or other suitable solvents.
- Mechanism: The azomethine ylide is generated in situ from the condensation of the amino ester with an aldehyde or ketone, which then undergoes [3+2] cycloaddition with the dipolarophile to form the fused pyrrolo ring system.
- Outcome: The reaction yields diastereoselective products with good to excellent yields, as demonstrated in the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles using N-benzylglycine ethyl ester to block secondary cycloaddition steps, thus controlling the product distribution.
Paal–Knorr Pyrrole Synthesis and Derivative Cyclizations
The Paal–Knorr synthesis is a classical method to prepare pyrrole rings by cyclizing 1,4-dicarbonyl compounds with primary amines. This approach has been adapted to synthesize substituted pyrroles with various aryl substituents.
- Procedure: Reaction of substituted benzaldehydes with ethyl vinyl ketone to form 1,4-diketones, followed by cyclization with amines under Paal–Knorr conditions.
- Applications: This method has been used to synthesize diarylpyrroles, including derivatives with methoxyphenyl substituents, by careful selection of starting benzaldehydes.
- Advantages: High regioselectivity and the ability to introduce diverse substituents on the pyrrole ring.
- Example: Synthesis of 1,5-diarylpyrroles by cyclization of 1,4-diketones with amines, followed by side chain modifications to introduce benzyl groups.
Ultrasound-Assisted Bismuth Nitrate-Catalyzed Synthesis
An eco-friendly and efficient method involves the use of ultrasound irradiation and bismuth nitrate as a catalyst to promote the synthesis of N-substituted pyrrole derivatives.
- Method: Ultrasonic exposure of amines with 2,5-dimethoxytetrahydrofuran in the presence of catalytic amounts of bismuth nitrate pentahydrate.
- Benefits: This method offers excellent yields, mild reaction conditions, and reduced reaction times.
- Relevance: Although primarily reported for simpler pyrrole derivatives, this method can be adapted for complex fused pyrrole systems such as octahydropyrrolo[3,4-c]pyrroles with appropriate substrate modifications.
Solvent-Free and Catalyst-Free Synthesis
There are reports of solvent-free synthesis of highly substituted pyrroles by mixing enaminones and α-haloketones at room temperature without catalysts.
- Procedure: Simple mixing of starting materials for several hours leads to pyrrole formation.
- Advantages: Environmentally benign, avoids use of solvents and catalysts.
- Potential: This approach could be tailored for the synthesis of substituted octahydropyrrolo[3,4-c]pyrroles by selecting appropriate enaminone and haloketone precursors.
Synthesis via Azomethine Ylide Cycloaddition with Blocking Strategies
To avoid undesired secondary cycloaddition reactions and control stereochemistry, the use of N-benzylglycine ethyl ester instead of glycine methyl ester has been employed.
- Strategy: Replacing the α-proton with an alkyl group to block further amino condensation steps.
- Result: Formation of diastereoselective pyrrolo[3,4-c]pyrrole derivatives with benzyl and aryl substituents, including methoxyphenyl groups.
- Yields: Good to excellent yields with detailed characterization by mass spectrometry and elemental analysis.
Summary Table of Preparation Methods
Detailed Research Findings
- The dipolar cycloaddition method is validated by multiple studies showing that the use of N-benzylglycine esters blocks secondary condensation, leading to selective formation of 2-benzyl substituted pyrrolo[3,4-c]pyrroles with aryl groups such as 3-methoxyphenyl at the 5-position.
- Mass spectrometry and elemental analysis confirm the purity and structure of synthesized compounds, supporting the reliability of these synthetic routes.
- The Paal–Knorr reaction remains a cornerstone for constructing the pyrrole ring with diverse substitutions, allowing for the strategic introduction of methoxyphenyl groups via substituted benzaldehydes.
- Ultrasound-assisted and solvent-free methods present greener alternatives with comparable yields and selectivity, which are promising for scale-up and sustainable synthesis.
- Structure-activity relationship studies in related pyrrole derivatives highlight the importance of substitution patterns (e.g., benzyl at position 2 and methoxyphenyl at position 5) for biological activity, underscoring the need for precise synthetic control.
This comprehensive overview consolidates authoritative synthetic methodologies for preparing 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole, emphasizing cycloaddition and condensation strategies with detailed conditions and outcomes. The methods provide a robust foundation for further research and application in medicinal chemistry and heterocyclic synthesis.
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-c]pyrrole core in this compound?
The pyrrolo[3,4-c]pyrrole scaffold can be synthesized via multicomponent reactions or stepwise cyclization. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3-methoxyphenylboronic acid) introduces aryl substituents . Acylation reactions using benzoyl chloride under biphasic conditions (CH₂Cl₂/NaHCO₃) enable functionalization of the pyrrole nitrogen . Critical steps include optimizing temperature (e.g., 105°C for coupling reactions) and catalyst selection (e.g., Pd(PPh₃)₄) to enhance yield .
Q. How is the compound structurally characterized, and what analytical methods are prioritized?
Structural confirmation relies on 1H/13C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to resolve diastereotopic protons and verify substitution patterns. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight . X-ray crystallography (e.g., single-crystal diffraction at 100 K) is critical for elucidating stereochemistry in octahydropyrrolo systems . For example, coupling constants (J = 1.5–2.0 Hz) in NMR distinguish adjacent protons in the fused bicyclic structure .
Q. What preliminary biological assays are recommended for screening this compound?
Prioritize in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ against target kinases or GPCRs using fluorescence polarization.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
- Solubility : Use HPLC-UV to quantify aqueous solubility (logP calculated via ChemDraw). Note: Always include DMSO controls (<1% v/v) to avoid solvent interference .
Q. What safety protocols are advised for handling this compound in the lab?
While specific hazard data is limited, general precautions include:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store under argon at –20°C to prevent oxidation.
- Avoid prolonged skin contact; wash with soap/water if exposed. No GHS hazards are reported, but assume acute toxicity (LD₅₀ > 500 mg/kg) .
Advanced Questions
Q. How can synthetic yields be improved for the 3-methoxyphenyl substituent?
Optimize coupling reactions by:
- Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance boronic acid reactivity .
- Using microwave-assisted synthesis (80–120°C, 30 min) to reduce side products.
- Purifying intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before cyclization .
Q. What computational methods validate the compound’s stereoelectronic properties?
- DFT calculations (B3LYP/6-31G*) predict charge distribution and HOMO/LUMO energies, guiding SAR studies .
- Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., dopamine receptors).
- MD simulations (GROMACS) assess stability in lipid bilayers for CNS-targeted applications .
Q. How are structural isomers resolved during synthesis?
- Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers.
- NOESY NMR distinguishes cis/trans configurations in the octahydropyrrolo ring.
- Recrystallization from EtOH/water (1:1) isolates the thermodynamically stable isomer .
Q. What strategies address contradictory bioactivity data across assays?
- Validate assays with positive/negative controls (e.g., known kinase inhibitors).
- Perform dose-response curves in triplicate to assess reproducibility.
- Use LC-MS to confirm compound integrity post-assay (degradation may cause false negatives) .
Q. How is regioselectivity achieved during functionalization of the pyrrole ring?
- Directing groups : Install temporary protecting groups (e.g., TsCl) to block undesired positions .
- Lewis acid catalysis : Use ZnCl₂ to favor electrophilic substitution at the 5-position .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack on electron-deficient carbons .
Q. What advanced spectroscopic techniques resolve dynamic conformational changes?
- Variable-temperature NMR (–40°C to 25°C) detects ring-flipping in the octahydropyrrolo system.
- 2D COSY/TOCSY maps coupling networks in crowded spectra.
- Solid-state NMR (CP-MAS) probes crystallinity and polymorphic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
